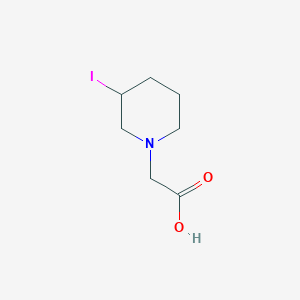

(3-Iodo-piperidin-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(3-iodopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO2/c8-6-2-1-3-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOPMINULVHTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-piperidin-1-yl)-acetic acid typically involves the iodination of piperidine followed by the introduction of the acetic acid group. One common method involves the reaction of piperidine with iodine in the presence of a suitable oxidizing agent to form 3-iodo-piperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-piperidin-1-yl)-acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Condensation Reactions: Catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the piperidine ring.

Condensation Products: Esters or amides formed from the acetic acid moiety.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(3-Iodo-piperidin-1-yl)-acetic acid serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis. The presence of the iodine atom enhances its reactivity, facilitating further chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves:

- Iodination of Piperidine: The initial step involves the iodination of piperidine to introduce the iodine atom.

- Acetic Acid Incorporation: The iodinated intermediate is then reacted with acetic acid derivatives under suitable conditions to yield the final product.

Biological Applications

Potential Therapeutic Properties

Recent studies have explored the therapeutic potential of this compound, particularly its anti-inflammatory and anticancer activities. The compound has shown promising results in modulating various biological pathways.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of this compound against human leukemia cell lines demonstrated significant activity. The compound was tested against K562 and U937 cell lines, showing IC50 values comparable to established anticancer agents. This suggests that it may serve as a lead compound for developing new cancer therapies .

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is utilized in the development of novel materials. Its unique chemical properties make it suitable for creating advanced polymers and other materials used in various industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enhances reactivity due to iodine substitution |

| Medicinal Chemistry | Potential anti-inflammatory and anticancer agent | Significant cytotoxic activity against leukemia cell lines |

| Biological Research | Investigated as a biochemical probe | Modulates enzyme activities and receptor interactions |

| Material Science | Used in developing advanced polymers | Unique properties enhance material performance |

Mechanism of Action

The mechanism of action of (3-Iodo-piperidin-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and acetic acid moiety can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

The structural and functional properties of (3-iodo-piperidin-1-yl)-acetic acid can be compared to other piperidinyl acetic acid derivatives, as outlined below:

Structural Comparisons

Key Observations :

- Iodine vs. Benzyl/Amino Groups: The iodine atom in this compound is electron-withdrawing (-I effect), which may lower the pKa of the acetic acid group compared to the electron-donating benzyl or amino substituents in related compounds .

- Chloro-Benzoxazolyl Substitution : The chloro-benzoxazolyl group in introduces both inductive (-I) and resonance effects, likely enhancing acidity more significantly than iodine alone.

Acidity and Reactivity

- Inductive Effects: The iodine atom’s -I effect destabilizes the conjugate base of the acetic acid group, increasing acidity. However, this effect is weaker compared to chloro or cyano substituents (e.g., cyanoacetic acid derivatives in ).

- Piperidine Basicity: The basic nitrogen in the piperidine ring may protonate under physiological conditions, reducing the overall acidity of the acetic acid moiety. This interplay is absent in non-heterocyclic analogs like chloroacetic acid .

Biological Activity

(3-Iodo-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of an iodine atom, which enhances its biological activity. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound interacts with various molecular targets within cells. The iodine atom can form covalent bonds with nucleophilic sites on proteins, modulating their activity. The acetic acid moiety aids in increasing the compound's solubility, allowing it to reach its targets effectively.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating potent antiproliferative effects in human leukemia and solid tumor cell lines .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In preclinical models, it showed promise in reducing inflammation markers and modulating immune responses, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It has been shown to stabilize certain proteins involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated piperidine derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| (3-Bromo-piperidin-1-yl)-acetic acid | Moderate | Low | None reported |

| (3-Chloro-piperidin-1-yl)-acetic acid | Low | Moderate | None reported |

| This compound | High | High | Potential |

Q & A

Q. Advanced: How can solvent choice and catalyst systems influence enantiomeric purity during synthesis?

Methodological Answer :

- Standard Routes : The compound is typically synthesized via nucleophilic substitution of a piperidine precursor with iodoacetic acid derivatives. For example, iodination at the 3-position of piperidine can be achieved using N-iodosuccinimide (NIS) in anhydrous dichloromethane under nitrogen, followed by coupling with acetic acid derivatives via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .

- Advanced Optimization : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and stereoselectivity. Catalysts like rhodium/iodide (used in acetic acid synthesis, as in ) may improve yield but require strict control of water content to prevent catalyst precipitation. Chiral auxiliaries or asymmetric catalysis (e.g., using BINOL-derived ligands) can enhance enantiomeric purity .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Q. Advanced: How does the iodine atom affect NMR spectral interpretation?

Methodological Answer :

- Basic Techniques : Use H NMR to confirm the piperidine ring protons and acetic acid methylene group. IR spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm) and C=O bonds (~1700 cm). Mass spectrometry (HRMS) verifies molecular ion peaks .

- Advanced Analysis : The iodine atom causes significant spin-spin splitting in H NMR due to its large magnetic moment. Complementary C NMR and 2D techniques (e.g., HSQC) resolve overlapping signals. X-ray crystallography is recommended for absolute stereochemical confirmation, though iodine’s heavy atom effect simplifies phase determination .

Basic: What safety precautions are essential when handling this compound?

Q. Advanced: How should decomposition products be managed during high-temperature reactions?

Methodological Answer :

- Basic Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store refrigerated in airtight containers to prevent hydrolysis. Avoid inhalation; monitor for eye/respiratory irritation (H319/H335 warnings apply) .

- Decomposition Management : At elevated temperatures (>150°C), thermal decomposition may release iodine vapors or HI. Use gas scrubbers and real-time FTIR monitoring. Quench reactions with sodium thiosulfate to neutralize iodine byproducts .

Basic: What are the known biological activities of this compound derivatives?

Q. Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced target binding?

Methodological Answer :

- Basic Activities : Piperidine-iodo derivatives show potential as enzyme inhibitors (e.g., monoamine oxidases) or receptor modulators due to the iodine atom’s electron-withdrawing effects and steric bulk .

- SAR Strategies : Computational docking (e.g., AutoDock Vina) identifies key interactions between the iodine atom and hydrophobic enzyme pockets. Replace iodine with bioisosteres (e.g., CF) to balance lipophilicity and metabolic stability. In vitro assays (e.g., IC determination) validate predictions .

Basic: How can the purity of this compound be assessed?

Q. Advanced: What analytical methods detect trace impurities or degradation products?

Methodological Answer :

- Basic Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) and UV detection at 254 nm. Compare retention times against standards .

- Trace Analysis : LC-MS/MS in MRM mode identifies impurities at ppm levels. For iodine-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental iodine .

Basic: What solvents are compatible with this compound?

Q. Advanced: How does solvent choice impact reaction kinetics in cross-coupling reactions?

Methodological Answer :

- Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis. Hydrocarbon solvents (toluene) are inert but limit solubility. Pre-dry solvents over molecular sieves to minimize degradation .

- Kinetic Effects : In DMF, the high dielectric constant accelerates nucleophilic substitution but may reduce selectivity. Use kinetic studies (e.g., variable-time NMR) to optimize solvent-catalyst pairs for Suzuki-Miyaura couplings .

Basic: What is the role of the iodine substituent in the compound’s reactivity?

Q. Advanced: How can the iodine atom be exploited in radiopharmaceutical labeling?

Methodological Answer :

- Basic Reactivity : The iodine atom acts as a leaving group in nucleophilic substitutions (e.g., forming piperazine derivatives) and participates in halogen bonding, influencing crystal packing .

- Radiopharmaceuticals : Replace stable iodine with I or I isotopes for imaging/therapy. Use iododestannylation reactions with peracetic acid to introduce radioactive isotopes .

Basic: How stable is this compound under ambient storage?

Q. Advanced: What kinetic models predict degradation under accelerated storage conditions?

Methodological Answer :

- Basic Stability : Shelf-life is ~6 months at 4°C in dark, anhydrous conditions. Monitor via periodic HPLC to detect hydrolysis (acetic acid release) .

- Kinetic Modeling : Use the Arrhenius equation to extrapolate degradation rates from accelerated stability studies (40°C/75% RH). Fit data to first-order kinetics; calculate activation energy (E) to predict long-term storage .

Basic: How can enantiomeric excess be determined for chiral derivatives?

Q. Advanced: What chiral stationary phases are optimal for HPLC resolution of diastereomers?

Methodological Answer :

- Basic Determination : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Compare retention times with racemic standards .

- Advanced Resolution : Polysaccharide-based phases (Chiralcel OD-H) resolve diastereomers with <1% ee. Couple with circular dichroism (CD) detection for unambiguous stereochemical assignment .

Basic: What computational tools model the compound’s electronic properties?

Q. Advanced: How do DFT calculations predict reactivity in cross-coupling reactions?

Methodological Answer :

- Basic Tools : Gaussian or ORCA software for DFT calculations. Analyze HOMO/LUMO energies to assess nucleophilicity/electrophilicity .

- Reactivity Prediction : Simulate transition states for Suzuki-Miyaura couplings. Compare activation energies for iodopiperidine vs. bromo analogs to rationalize reaction rates .

Basic: How to troubleshoot low yields in the final coupling step?

Q. Advanced: What mechanistic studies identify rate-limiting steps in multi-step syntheses?

Methodological Answer :

- Basic Troubleshooting : Check stoichiometry of carbodiimide coupling agents (e.g., EDC). Use HOBt to suppress racemization. Purify intermediates via flash chromatography before coupling .

- Mechanistic Studies : Employ C kinetic isotope effects (KIE) or in situ IR to monitor intermediate formation. Identify bottlenecks (e.g., slow imine formation) via time-resolved MS .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Q. Advanced: How to design toxicity assays addressing iodine-specific bioaccumulation risks?

Methodological Answer :

- Basic Guidelines : Follow OECD 423 for acute oral toxicity and ICH M7 for mutagenicity assessment. Include genotoxicity assays (Ames test) .

- Advanced Assays : Use radioisotope tracing (I) to study bioaccumulation in rodent models. Monitor thyroid function (T3/T4 levels) due to iodine’s endocrine effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.